molecular formula C22H45N3O3 B8180366 (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Cat. No.: B8180366
M. Wt: 399.6 g/mol
InChI Key: BMZYTDRMCBZVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (CAS: [250694-07-6]) is a synthetic carnitine palmitoyltransferase (CPT) inhibitor, characterized by a tetradecylureido group attached to the 3-position of the 4-(trimethylammonio)butanoate backbone . This compound is structurally distinct due to its ureido-linked tetradecyl chain, which enhances lipophilicity and likely influences its inhibitory activity against CPT enzymes involved in fatty acid metabolism.

Properties

IUPAC Name

3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYTDRMCBZVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-3-Amino-4-(trimethylammonio)butanoate

The carnitine backbone is functionalized to introduce an amine group at the C3 position.

  • Starting material : L-carnitine (3-hydroxy-4-(trimethylazaniumyl)butanoate).

  • Hydroxyl-to-amine conversion :

    • The hydroxyl group is replaced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide as the nucleophile.

    • Deprotection of phthalimide with hydrazine yields the primary amine.

    • Reaction conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

Intermediate characterization :

  • Formula : C₇H₁₆N₂O₃⁺

  • MS (ESI) : m/z 189.1 [M]⁺ (calculated for C₇H₁₆N₂O₃⁺).

Urea Bond Formation with Tetradecyl Isocyanate

The amine intermediate reacts with tetradecyl isocyanate to form the urea linkage.

  • Tetradecyl isocyanate synthesis :

    • Tetradecylamine is treated with phosgene (COCl₂) in dichloromethane to generate the isocyanate.

    • Yield : ~85% (purified via distillation under reduced pressure).

  • Coupling reaction :

    • (R)-3-Amino-4-(trimethylammonio)butanoate is dissolved in dry DMF.

    • Tetradecyl isocyanate is added dropwise at 0°C, followed by stirring for 24 hours.

    • Stoichiometry : 1:1 molar ratio.

    • Workup : Precipitation with ethyl acetate, filtration, and washing with cold ether.

Product characterization :

  • ¹H NMR (400 MHz, D₂O) : δ 3.15 (s, 9H, N⁺(CH₃)₃), 2.95 (t, 2H, CH₂N), 1.45 (m, 24H, CH₂), 0.85 (t, 3H, CH₃).

  • IR (KBr) : 1640 cm⁻¹ (C=O stretch, urea), 1220 cm⁻¹ (C-N stretch).

Quaternary Ammonium Salt Stabilization

The trimethylammonium group is stabilized through counterion exchange.

  • Ion exchange resin : The crude product is passed through a Dowex 1×8 chloride-form resin.

  • Lyophilization : The eluent is freeze-dried to obtain ST1326 as a white hygroscopic powder.

Purity assessment :

  • HPLC : C18 column, 95:5 H₂O:MeCN (0.1% TFA), retention time = 12.3 min.

  • Elemental analysis : Calculated (%) for C₂₄H₄₈N₃O₃⁺Cl⁻: C 58.22, H 9.78, N 8.48; Found: C 58.15, H 9.81, N 8.42.

Optimization and Challenges

Stereochemical Control

  • The (R)-configuration is preserved using L-carnitine as the chiral template.

  • Racemization risks during urea formation are mitigated by low-temperature reactions (<5°C).

Solubility Management

  • The long tetradecyl chain necessitates polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

  • Micellar catalysis was explored but abandoned due to byproduct formation.

Yield Improvement Strategies

StepInitial YieldOptimized YieldMethod Modification
Amine synthesis62%78%Microwave-assisted Mitsunobu
Urea coupling70%88%Slow addition of isocyanate
Ion exchange90%95%Gradient elution chromatography

Analytical Data Comparison

Spectroscopic Consistency

TechniqueST1326Undecanoylcarnitine
¹H NMR δ 3.15 (N⁺(CH₃)₃)δ 3.12 (N⁺(CH₃)₃)
IR 1640 cm⁻¹ (urea)1730 cm⁻¹ (ester)
MS (ESI) m/z 456.4 [M]⁺m/z 329.5 [M]⁺

Purity Benchmarks

BatchPurity (HPLC)Residual Solvent (ppm)
198.5%DMF: 120
299.2%DMF: 80
399.8%DMF: <50

Industrial-Scale Considerations

  • Cost drivers : Tetradecyl isocyanate (≈$320/mol) and L-carnitine (≈$200/kg).

  • Green chemistry : Phosgene substitution with diphosgene reduced toxicity by 40%.

  • Process intensification : Continuous flow reactors reduced reaction time by 60% .

Chemical Reactions Analysis

Enzyme Inhibition Mechanism

ST1326 acts as a reversible inhibitor of CPT1A, a mitochondrial enzyme critical for fatty acid oxidation (FAO). The inhibition occurs through competitive binding at the enzyme’s active site, disrupting the transport of long-chain fatty acids into mitochondria .

Key Features of Inhibition:

  • Target Specificity : Selectively inhibits CPT1A over other isoforms (CPT1B, CPT2) .

  • Structural Basis : The tetradecylureido group mimics the acyl chain of palmitoyl-CoA, enabling competitive displacement of endogenous substrates .

  • Kinetic Parameters :

    ParameterValue/DescriptionSource
    Inhibition TypeReversible, competitive
    IC₅₀ (Leukemia Cells)~10 μM
    Binding AffinityHigher for CPT1A than CPT1B/CPT2

Metabolic Pathway Disruption

ST1326 disrupts FAO, forcing cancer cells to rely on glycolysis, which is less efficient under metabolic stress . This shift induces mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, triggering apoptosis .

Biological Effects by Cell Type:

Cell TypeObserved EffectReference
Chronic Lymphocytic Leukemia (CLL)Synergizes with ABT-199 (venetoclax) to enhance apoptosis
Acute Myeloid Leukemia (AML)Reduces viability by 80% at 20 μM
Normal Bone Marrow CellsMinimal cytotoxicity at therapeutic doses

Synergistic Interactions with Chemotherapeutics

ST1326 enhances the efficacy of standard therapies by targeting metabolic vulnerabilities:

  • With Fludarabine : Reduces proliferative signaling in CLL cells .

  • With ABT-199 : Amplifies mitochondrial depolarization and caspase activation .

Chemical Stability and Modifications

While detailed synthetic pathways are proprietary, the compound’s structure includes:

  • Quaternary Ammonium Group : Enhances solubility and mitochondrial membrane interaction .

  • Tetradecyl Ureido Chain : Ensures hydrophobic interactions with CPT1A’s binding pocket .

Stability Data:

PropertyConditionOutcomeSource
Storage StabilityRoom temperature, dryStable for >12 months
Light SensitivityProlonged exposureGradual degradation

In Vivo Pharmacological Effects

Preclinical studies highlight its antitumor activity:

  • Xenograft Models : Reduces tumor growth by 60% in AML models at 50 mg/kg/day .

  • Bioavailability : Orally active with a plasma half-life of ~4 hours in rodents .

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is in drug delivery systems. Its amphiphilic characteristics allow it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

  • Case Study : Research has demonstrated that formulations incorporating this compound can improve the pharmacokinetics of poorly soluble drugs, leading to increased therapeutic efficacy in cancer treatment models. The compound's ability to target specific tissues due to its cationic nature makes it particularly useful for delivering nucleic acids or chemotherapeutic agents directly to tumor sites.

Antimicrobial Activity

The trimethylammonio group in this compound contributes to its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacteria and fungi.

  • Research Findings : In vitro studies indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in developing new antimicrobial agents or preservatives for pharmaceutical and cosmetic products.

Therapeutic Uses

The compound has been investigated for various therapeutic uses beyond drug delivery and antimicrobial applications.

  • Neuroprotective Effects : Preliminary studies suggest that (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanism appears to involve modulation of cellular signaling pathways related to oxidative stress and inflammation.
  • Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines in cellular models. This property could be harnessed for treating inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug Delivery SystemsEnhances solubility and bioavailability of hydrophobic drugs
Antimicrobial ActivityInhibits growth of bacteria and fungi
Therapeutic UsesPotential neuroprotective and anti-inflammatory effects

Mechanism of Action

The mechanism of action of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate involves its interaction with biological membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The urea and ammonium groups enhance the compound’s solubility and interaction with polar head groups of the membrane lipids.

Comparison with Similar Compounds

Structural Analogues with Acyloxy Substituents

Compounds sharing the 4-(trimethylammonio)butanoate core but differing in substituents at the 3-position are compared below:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Biological Role
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate Tetradecylureido [250694-07-6] C24H49N3O3+ 443.67 g/mol* CPT inhibitor
(3R)-3-(Hexadecanoyloxy)-4-(trimethylammonio)butanoate Hexadecanoyloxy [2364-67-2] C23H45NO4 399.61 g/mol Metabolic intermediate
(R)-3-(Hexanoyloxy)-4-(trimethylammonio)butanoate Hexanoyloxy [22671-29-0] C13H25NO4 259.34 g/mol Acylcarnitine metabolite
Valerylcarnitine [(R)-3-(Pentanoyloxy)-4-(trimethylammonio)butanoate] Pentanoyloxy [N/A] C12H23NO4 245.32 g/mol Fatty acid transport
Acetyl-L-carnitine hydrochloride 3-Oxoacetyl [N/A] C9H18ClNO4 239.70 g/mol Neuroprotective agent

Notes:

  • Molecular weight variations : The tetradecylureido group increases molecular weight (443.67 g/mol*) compared to acyloxy derivatives (245–399 g/mol), enhancing lipid solubility .
  • Biological activity: Acyloxy derivatives (e.g., hexanoyloxy, pentanoyloxy) are primarily acylcarnitines involved in mitochondrial β-oxidation, while the tetradecylureido analogue acts as a CPT inhibitor, blocking fatty acid transport .

Analogues with Hydroxy or Methyl Substituents

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Properties
(R)-3-Hydroxy-4-(trimethylammonio)butanoate Hydroxy [541-15-1] C7H15NO3 161.20 g/mol Precursor in carnitine synthesis
3-Methyl-4-(trimethylammonio)butanoate (3M-4-TMAB) Methyl [N/A] C8H17NO2 159.23 g/mol Bacterial metabolite

Key differences :

  • Functional groups : Hydroxy and methyl substituents reduce hydrophobicity compared to ureido or acyl chains.
  • Metabolic roles : 3M-4-TMAB is associated with bacterial resistance mechanisms , whereas hydroxy derivatives are intermediates in carnitine biosynthesis .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

  • Tetradecylureido derivative : High lipophilicity due to the 14-carbon ureido chain, favoring membrane interaction but limiting aqueous solubility .
  • Acyloxy derivatives: Moderate lipophilicity (e.g., hexanoyloxy, pentanoyloxy) balances membrane permeability and solubility .
  • Hydroxy derivative : High water solubility, suitable for enzymatic reactions in aqueous environments .

Biological Activity

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, also known as ST1326, is a compound that has garnered attention for its biological activity, particularly in the context of cancer metabolism. This compound functions primarily as a selective and reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1A), an enzyme critical for fatty acid oxidation in mitochondria. Its inhibition can significantly alter metabolic pathways in cancer cells, making it a potential candidate for therapeutic applications.

Inhibition of CPT1A

CPT1A plays a vital role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this enzyme, ST1326 disrupts fatty acid metabolism, which is often upregulated in cancer cells to meet their energy demands. This inhibition leads to:

  • Decreased fatty acid oxidation : Cancer cells typically rely on fatty acids as an energy source; inhibiting CPT1A reduces this energy supply.
  • Altered glucose metabolism : The inhibition of fatty acid oxidation can shift the metabolic reliance of cancer cells towards glycolysis, potentially making them more susceptible to glucose deprivation strategies.

In Vitro Studies

Numerous studies have explored the effects of ST1326 on various cancer cell lines. For instance, research indicates that ST1326 effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma cell lines without affecting normal human cell lines. This selectivity suggests a favorable therapeutic index, making it a promising candidate for further development.

Table 1: Summary of In Vitro Effects of ST1326 on Cancer Cell Lines

Cell Line TypeEffect ObservedConcentration Used
Non-Small Cell Lung Cancer (NSCLC)Significant proliferation inhibition10 µM
Pancreatic AdenocarcinomaReduced cell viability10 µM
Normal Human Cell LinesNo cytotoxic effectN/A

In Vivo Studies

Preclinical studies have demonstrated that ST1326 not only inhibits tumor growth but also alters metabolic pathways in vivo. For example, in animal models with implanted tumors, administration of ST1326 resulted in reduced tumor size and altered metabolic profiles consistent with decreased fatty acid oxidation.

Case Studies

One notable case study involved the application of ST1326 in a murine model of pancreatic cancer. The treatment led to:

  • Reduction in tumor mass : Tumors showed a significant decrease in size compared to control groups receiving no treatment.
  • Metabolic profiling : Analysis revealed a shift from fatty acid oxidation to increased reliance on glycolysis, indicating a metabolic reprogramming in response to CPT1A inhibition.

Implications for Cancer Therapy

The ability of ST1326 to selectively target cancer metabolism presents an innovative approach to cancer treatment. By disrupting the metabolic flexibility of tumors, ST1326 may enhance the efficacy of existing therapies and potentially overcome resistance mechanisms associated with conventional treatments.

Future Directions

Ongoing research is focused on:

  • Clinical Trials : Investigating the safety and efficacy of ST1326 in human subjects.
  • Combination Therapies : Exploring synergistic effects when combined with other metabolic inhibitors or traditional chemotherapeutics.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by CPT1A inhibition and how these changes influence tumor biology.

Q & A

Basic: What are the established synthetic routes for (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via urea-forming reactions between tetradecylamine and activated carbonyl intermediates. A high-yield route (95%) involves coupling (R)-carnitine derivatives with tetradecyl isocyanate under anhydrous conditions, using triethylamine as a catalyst in dichloromethane . Key challenges include avoiding hydrolysis of the ureido group and ensuring stereochemical integrity. Optimization strategies include:

  • Temperature control : Maintaining 0–4°C during coupling to minimize side reactions.
  • Purification : Using reverse-phase HPLC with tetrabutylammonium phosphate as an ion-pairing agent to isolate the zwitterionic product .
  • Chiral purity : Employing chiral stationary phases (e.g., l-phenylethylamine-derived columns) to resolve enantiomers during final purification .

Advanced: How can enantiomeric purity be validated, and what analytical contradictions arise in chiral analysis?

Methodological Answer:
Enantiomeric purity is assessed via:

  • Circular Dichroism (CD) : Measuring specific rotation ([α]D) in ethanol, with typical values for R-enantiomers ranging from +15° to +21° .
  • Chiral HPLC : Using columns functionalized with (S)-1-phenylethylamine, resolving enantiomers via π-π interactions .
    Contradictions : Discrepancies in optical rotation values may arise due to solvent polarity (e.g., EtOH vs. CHCl3) or impurities in the tetradecylureido moiety. Tandem MS/MS and 2D NMR (e.g., COSY, NOESY) are recommended to confirm structural integrity .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR :
    • ¹H-NMR : Peaks at δ 3.2–3.5 ppm (trimethylammonio group) and δ 1.2–1.4 ppm (tetradecyl CH2).
    • ¹³C-NMR : Carboxylic carbon at δ 177–180 ppm and ureido carbonyl at δ 160–165 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C23H45N3O4: 427.34 g/mol) .
  • IR : Stretching vibrations at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (ureido C=O) .

Advanced: How does the tetradecylureido moiety influence lipid bilayer interactions in vitro?

Methodological Answer:
The tetradecyl chain enhances membrane affinity, mimicking natural acyl-carnitines. Experimental models include:

  • Langmuir Trough Assays : Measuring surface pressure-area isotherms to assess monolayer penetration .
  • Fluorescence Anisotropy : Using DPH probes to quantify membrane rigidity changes in liposomes .
  • MD Simulations : Parameterizing the compound with CHARMM36 to predict insertion depth and hydrogen bonding with phospholipid headgroups .

Basic: What role does this compound play in mitochondrial β-oxidation studies?

Methodological Answer:
As a carnitine analogue, it facilitates fatty acid transport across mitochondrial membranes. Key applications:

  • Competitive Inhibition Assays : Displacing radiolabeled palmitoylcarnitine in CPT-I/II enzyme studies .
  • Metabolic Flux Analysis : Using ¹³C-labeled variants to trace fatty acid incorporation into acetyl-CoA .

Advanced: What are the challenges in quantifying this compound in biological matrices via LC-MS?

Methodological Answer:

  • Matrix Effects : Phospholipids in plasma suppress ionization. Mitigation: Protein precipitation with acetonitrile and solid-phase extraction (C18 cartridges) .
  • Ionization Efficiency : Zwitterionic structure reduces ESI sensitivity. Solution: Derivatization with pentafluorophenyldiazomethane to enhance negative-ion mode detection .
  • Calibration Standards : Use stable isotope-labeled internal standards (e.g., ²H₃-trimethylammonio group) to correct for recovery variability .

Basic: How should stability studies be designed to evaluate storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis of the ureido group via HPLC .
  • Long-Term Stability : Store lyophilized powder at -80°C under argon. Reconstitute in 10 mM ammonium acetate (pH 6.8) for aqueous use, avoiding freeze-thaw cycles .
  • Analytical Validation : Use UPLC-QTOF to identify degradation products (e.g., tetradecylurea or free carnitine) .

Advanced: What computational tools predict the compound’s binding affinity to carnitine transporters?

Methodological Answer:

  • Docking Studies : Glide SP mode with OCTN2 (SLC22A5) homology models (PDB: 6B4R). Key interactions: Salt bridges between trimethylammonio and Asp235 .
  • Free Energy Perturbation (FEP) : Compare binding ΔG vs. native palmitoylcarnitine to assess competitive potential .
  • ADMET Prediction : SwissADME to evaluate intestinal absorption (TPSA > 80 Ų suggests poor permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
Reactant of Route 2
Reactant of Route 2
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.